Benzyl 2-oxoacetate

Catalog No.
S1910668
CAS No.
52709-42-9
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-oxoacetate

CAS Number

52709-42-9

Product Name

Benzyl 2-oxoacetate

IUPAC Name

benzyl 2-oxoacetate

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

TVWUWTZLQRMAKS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=O

Organic Synthesis:

Benzyl glyoxylate finds use as a versatile building block in organic synthesis due to its reactive carbonyl groups. Researchers utilize it in the synthesis of various complex molecules, including:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon and hydrogen in their ring structures. Benzyl glyoxylate serves as a precursor for the synthesis of diverse heterocycles, such as pyrazoles, pyridines, and thiazoles, which are important scaffolds in medicinal chemistry [].
  • α-Hydroxy carbonyl compounds: These are essential intermediates in the synthesis of natural products and pharmaceuticals. Benzyl glyoxylate can be employed for the preparation of α-hydroxy esters and amides through condensation reactions [].

Biological Studies:

While the specific biological activity of benzyl glyoxylate itself remains relatively unexplored, researchers have investigated its potential applications in biological systems:

  • Enzyme inhibitor design: The structure of benzyl glyoxylate can be modified to mimic natural substrates for specific enzymes. Studying the interaction of these modified molecules with enzymes can aid in the development of new enzyme inhibitors for therapeutic purposes [].
  • Cellular uptake studies: Due to its reactive nature, benzyl glyoxylate might be useful in studies investigating cellular uptake mechanisms. By attaching fluorescent tags to the molecule, researchers can track its internalization by cells, providing insights into cellular transport processes.

Benzyl 2-oxoacetate is an organic compound with the molecular formula C9H8O3C_9H_8O_3. It features a benzyl group attached to a 2-oxoacetate moiety, making it an ester derivative. The compound is characterized by its unique functional groups, which include a ketone and an ester, contributing to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: This compound can be oxidized to produce corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives depending on the nucleophile used.

Research indicates that Benzyl 2-oxoacetate exhibits promising biological activity. It has been studied for its potential therapeutic properties, including antimicrobial and anticancer effects. The compound's structure allows it to interact with biological targets, potentially influencing enzymatic activity or serving as a lead compound for drug development .

Several methods exist for synthesizing Benzyl 2-oxoacetate:

  • Direct Esterification: This involves the reaction of benzyl alcohol with acetic acid under acidic conditions to form Benzyl 2-oxoacetate.
  • Acylation: Benzyl alcohol can react with acetic anhydride or acetyl chloride in the presence of a base, yielding the desired ester.
  • Via Ketone Intermediate: The synthesis may also proceed through an intermediate ketone that is subsequently transformed into the ester .

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetateContains a hydroxyl group instead of a keto groupHydroxyl vs. keto affects reactivityUsed in medicinal chemistryBenzyl acetateAn ester formed from benzyl alcohol and acetic acidLacks the keto functionalityCommonly used in fragrances and flavoringsBenzyl alcoholA simple aromatic alcoholNo keto or ester groups presentUsed as a solvent and in cosmetics

Uniqueness

Benzyl 2-oxoacetate is unique due to its keto group, which imparts distinct reactivity compared to similar compounds that contain hydroxyl groups. This difference influences both its chemical behavior and biological activity, making it particularly valuable for specific research applications .

Studies on Benzyl 2-oxoacetate have focused on its interactions with biomolecules, particularly enzymes and receptors. Its unique structure allows it to coordinate with metal ions, influencing enzymatic pathways. The benzyl group enhances binding affinity to hydrophobic pockets in proteins, while the ester group may undergo hydrolysis, releasing active metabolites that contribute to its biological effects .

Benzyl 2-oxoacetate, systematically known by its International Union of Pure and Applied Chemistry name as benzyl 2-oxoacetate, represents a well-defined organic compound with the molecular formula C₉H₈O₃. This compound possesses a molecular weight of 164.16 grams per mole and is officially registered under the Chemical Abstracts Service number 52709-42-9. The structural architecture of benzyl 2-oxoacetate features a benzyl group (C₆H₅CH₂−) covalently bonded to the oxygen atom of a 2-oxoacetate moiety, creating an ester linkage that significantly influences the compound's chemical behavior and reactivity patterns.

The nomenclature system for this compound reveals its structural complexity through multiple accepted names that reflect different aspects of its chemical identity. The compound is frequently referenced as benzyl glyoxylate in scientific literature, emphasizing its relationship to glyoxylic acid. Additional nomenclature variations include benzyl 2-oxoacetate hydrate when referring to the hydrated form, which incorporates water molecules in its crystal structure. The International Chemical Identifier representation provides a standardized description: InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2, while the corresponding InChI key is TVWUWTZLQRMAKS-UHFFFAOYSA-N.

Table 1: Chemical Identity Parameters for Benzyl 2-oxoacetate

ParameterValueReference
Molecular FormulaC₉H₈O₃
Molecular Weight164.16 g/mol
Chemical Abstracts Service Number52709-42-9
International Union of Pure and Applied Chemistry Namebenzyl 2-oxoacetate
Alternative Namebenzyl glyoxylate
International Chemical Identifier KeyTVWUWTZLQRMAKS-UHFFFAOYSA-N

The structural characteristics of benzyl 2-oxoacetate include multiple functional groups that contribute to its chemical versatility. The compound features an aldehyde functionality at the terminal carbon, which provides high electrophilic reactivity, while the ester group offers potential for hydrolytic transformations. The benzyl substituent introduces aromatic character and provides steric bulk that can influence reaction selectivity and product formation. This combination of functional groups makes benzyl 2-oxoacetate particularly valuable in synthetic applications where multiple reaction sites are desired.

The physical properties of benzyl 2-oxoacetate reflect its molecular structure and functional group composition. Under standard conditions, the compound exists as a colorless liquid with notable reactivity toward nucleophilic species. The presence of the carbonyl groups creates opportunities for various chemical transformations, including condensation reactions, nucleophilic additions, and cycloaddition processes. Storage considerations typically require low temperatures, with recommended storage at negative twenty degrees Celsius to maintain compound stability.

Historical Context in Organic Chemistry

The development of benzyl 2-oxoacetate within the broader context of glyoxylate chemistry traces its origins to the fundamental understanding of glyoxylic acid and its derivatives, which emerged during the late nineteenth and early twentieth centuries. Glyoxylic acid itself was first reported in 1899 through isolation studies from natural sources, establishing the foundational knowledge that would later enable the development of various glyoxylate esters including benzyl 2-oxoacetate. This early work provided crucial insights into the chemical behavior of compounds containing both aldehyde and carboxylic acid functionalities, setting the stage for subsequent synthetic developments.

The synthetic preparation of benzyl 2-oxoacetate has evolved significantly since its initial development, with various methodological approaches being explored and refined over decades of research. Early synthetic strategies focused on direct esterification processes, where glyoxylic acid derivatives were combined with benzyl alcohol under acidic conditions to form the desired ester linkage. However, these initial approaches often suffered from low yields and the formation of unwanted byproducts, necessitating the development of more sophisticated synthetic methodologies.

A significant advancement in the preparation of benzyl 2-oxoacetate came through the development of ozonolysis-based synthetic routes. Research demonstrated that dibenzyl maleate and dibenzyl fumarate, prepared from maleic acid and benzyl alcohol, could be converted into benzyl glyoxylate through ozonolysis procedures, achieving yields of approximately thirty-six percent. This method represented an important step forward in the practical synthesis of the compound, as it provided a more reliable route from readily available starting materials. The ozonolysis approach involved the cleavage of carbon-carbon double bonds in the starting materials, followed by oxidative workup procedures to generate the desired glyoxylate functionality.

Table 2: Historical Synthetic Approaches to Benzyl 2-oxoacetate

MethodStarting MaterialsTypical YieldKey AdvantagesLimitations
Direct EsterificationGlyoxylic acid + Benzyl alcoholVariableSimple procedureLow yields, side reactions
Ozonolysis RouteDibenzyl maleate/fumarate36%Reliable methodModerate yields
Oxidative CleavageDibenzyl L-tartrateGoodHigh selectivityRequires specific reagents

Another notable synthetic approach emerged through the oxidative cleavage of dibenzyl L-tartrate using periodic acid dihydrate. This method provided an alternative route to benzyl glyoxylate that could be conducted under mild conditions without the need for harsh oxidizing agents or extreme temperatures. The procedure involved treatment of dibenzyl L-tartrate with periodic acid in anhydrous ethyl ether, resulting in clean cleavage of the vicinal diol system to generate the desired glyoxylate product. This approach demonstrated particular utility in research applications where high purity products were required for subsequent synthetic transformations.

The historical development of benzyl 2-oxoacetate synthesis also reflects broader trends in organic chemistry toward the development of more selective and environmentally friendly synthetic methodologies. Modern approaches have incorporated catalytic systems and improved reaction conditions that minimize waste generation and enhance overall synthetic efficiency. These developments have been driven by both practical considerations related to cost and scalability, as well as growing awareness of environmental impact in chemical manufacturing processes.

Significance in Synthetic Organic Research

Benzyl 2-oxoacetate has emerged as a compound of exceptional significance in synthetic organic research, primarily due to its versatile reactivity profile and its ability to serve as a key intermediate in the construction of complex molecular architectures. The compound's dual functionality, combining both aldehyde and ester groups within a single molecular framework, provides synthetic chemists with multiple reaction pathways and strategic opportunities for molecular elaboration. This versatility has made benzyl 2-oxoacetate particularly valuable in the synthesis of natural products, pharmaceuticals, and other bioactive compounds where precise control over stereochemistry and functional group introduction is essential.

One of the most significant applications of benzyl 2-oxoacetate lies in its use as a building block for the synthesis of benzyl 2-deoxy-C-glycosides, representing a novel class of carbohydrate derivatives with potential biological activity. Research has demonstrated that palladium-catalyzed benzyl C-glycosylation reactions using triisopropylsilyl-protected 1-tributylstannyl glycals with benzyl bromides can provide protected benzyl C-glycals, which serve as precursors to these important glycoside structures. The optimization of these reactions has revealed that palladium dichloride bis(diphenylphosphinoethane) promotes clean reaction conditions, while the addition of sodium carbonate accelerates the transformation, achieving good yields for 3- or 4-substituted and 3,4-disubstituted benzyl bromide derivatives.

The synthetic utility of benzyl 2-oxoacetate extends to its role in glyoxylate-ene reactions, which represent a powerful method for the construction of alpha-hydroxy ester functionalities. Research has shown that chloroaluminate ionic liquids, composed of aluminum chloride and 1-butyl-3-methylimidazolium chloride, can serve as both solvent and catalyst for these transformations. Under optimized conditions involving fifteen degrees Celsius reaction temperature and four-hour reaction time with an aluminum chloride to ionic liquid molar ratio of 2:1, the reaction of alpha-methyl styrene with ethyl glyoxylate achieved yields of 95.2 percent for ethyl alpha-hydroxy-4-phenyl-4-pentenoate. The recyclability of the ionic liquid catalyst system represents an important advance in sustainable synthetic methodology.

Table 3: Key Synthetic Applications of Benzyl 2-oxoacetate

ApplicationReaction TypeKey ConditionsTypical YieldsSignificance
C-glycoside synthesisPalladium-catalyzed couplingPdCl₂(dppe), Na₂CO₃, toluene refluxFair to goodNovel glycoside structures
Alpha-hydroxy ester formationGlyoxylate-ene reactionAlCl₃/ionic liquid, 15°C>95%High efficiency, recyclable catalyst
Polymer synthesisPolymerizationVarious initiatorsVariableSelf-immolative polymers
Natural product synthesisMultiple transformationsVariedGoodComplex molecule construction

The synthetic significance of benzyl 2-oxoacetate is further enhanced by its role in asymmetric synthesis applications. Studies have shown that chiral glyoxylate esters can participate in enantioselective ene reactions, providing access to optically active alpha-hydroxy ester products with high levels of asymmetric induction. The acid-catalyzed reaction of 8-phenylmenthol glyoxylate with hex-1-ene and trans-but-2-ene provided ene reaction products with asymmetric induction levels consistently above 93 percent, demonstrating the potential for developing highly selective synthetic methodologies based on glyoxylate chemistry.

Benzyl 2-oxoacetate exhibits a characteristic molecular architecture that combines an aromatic benzyl group with an α-dicarbonyl ester functionality. The compound possesses the molecular formula C₉H₈O₃ with a molecular weight of 164.16 g/mol [1] [2]. The IUPAC systematic name is benzyl 2-oxoacetate, and it is also known by the synonym benzyl glyoxylate [2].

The structural framework consists of a benzene ring connected through a methylene bridge (-CH₂-) to an ester oxygen, which is further linked to a glyoxylate moiety (2-oxoacetate). The SMILES representation O=C(OCC1=CC=CC=C1)C=O clearly illustrates the connectivity pattern, where the benzyl group serves as the alcohol component of the ester linkage [1] [2] [3].

Conformational analysis of benzyl 2-oxoacetate reveals several important structural features. The molecule exhibits rotational freedom around the benzyl-oxygen bond and the ester carbonyl-α-carbon bond. Computational studies on related benzyl ester compounds suggest that the benzyl group tends to adopt conformations that minimize steric interactions while maximizing π-electron delocalization between the aromatic ring and the ester functionality [4] [5].

The α-dicarbonyl system (glyoxylate moiety) introduces significant electronic effects due to the proximity of two electron-withdrawing carbonyl groups. This structural arrangement creates an electrophilic α-carbon that is susceptible to nucleophilic attack and can participate in various chemical transformations [6] . The planarity of the glyoxylate unit is maintained by the sp² hybridization of both carbonyl carbons, creating a rigid backbone that contrasts with the flexible benzyl substituent.

Crystal structure analyses of related benzyl oxoacetate derivatives indicate that the molecular geometry is influenced by intermolecular interactions in the solid state. The benzene ring maintains its characteristic planar geometry with C-C bond lengths averaging 1.39 Å, while the ester carbonyl exhibits a typical C=O bond length of approximately 1.21 Å [8] [9].

Physical and Chemical Characteristics

Benzyl 2-oxoacetate presents distinct physical and chemical properties that reflect its dual aromatic-carbonyl nature. The compound is characterized by a molecular weight of 164.16 g/mol and is assigned the CAS registry number 52709-42-9 [1] [2] [3]. The MDL number MFCD00066243 serves as an additional identifier for database searches and chemical inventory management [1] [3].

The physical state of benzyl 2-oxoacetate under standard conditions is expected to be liquid, based on its molecular weight and structural features. The presence of the benzyl group contributes to hydrophobic character, while the polar carbonyl functionalities introduce dipolar interactions. Storage recommendations specify maintaining the compound under an inert atmosphere at 2-8°C, indicating sensitivity to oxidation and potential thermal decomposition [1] [3].

The chemical characteristics of benzyl 2-oxoacetate are dominated by the reactivity of the α-dicarbonyl system. The 2-oxoacetate moiety exhibits strong electrophilic character due to the electron-withdrawing effects of both carbonyl groups. This electronic environment renders the α-carbon highly susceptible to nucleophilic attack, making the compound valuable as an electrophilic building block in organic synthesis [6] .

Solubility properties reflect the amphiphilic nature of the molecule. The benzyl group contributes to solubility in organic solvents, while the polar carbonyl groups enable some degree of interaction with polar solvents. Related benzyl ester compounds typically show moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, and poor solubility in water [6].

The thermal stability of benzyl 2-oxoacetate is limited by the presence of the reactive α-dicarbonyl system. The compound may undergo thermal decomposition at elevated temperatures, potentially involving cleavage of the ester bond or decomposition of the glyoxylate moiety. This thermal sensitivity necessitates careful handling and storage under controlled conditions.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzyl 2-oxoacetate through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra. The ¹H NMR spectrum exhibits characteristic signals that reflect the distinct chemical environments within the molecule [10] [11] [12].

The benzyl methylene protons (OCH₂-Ph) appear as a singlet around 5.4 ppm, reflecting their deshielding by both the ester oxygen and the aromatic ring system [10] [12]. This chemical shift is consistent with benzyl ester compounds where the methylene group experiences the combined electronic effects of oxygen electronegativity and aromatic π-electron circulation.

The aldehyde proton of the glyoxylate moiety resonates significantly downfield, typically around 9.2 ppm, due to the strong deshielding effect of the carbonyl oxygen [12]. This signal appears as a singlet, confirming the absence of vicinal coupling partners in the α-dicarbonyl system.

The aromatic protons generate a complex multiplet in the region 7.3-7.4 ppm, characteristic of monosubstituted benzene derivatives [10] [12] [13]. The five aromatic protons exhibit overlapping signals due to their similar chemical environments, though careful analysis may reveal subtle differences between ortho, meta, and para positions relative to the substitution site.

¹³C NMR spectroscopy reveals the carbon skeleton architecture through distinct carbonyl signals and aromatic carbon resonances [11] [14]. The ester carbonyl carbon appears around 170-180 ppm, while the aldehyde carbonyl resonates near 190-200 ppm, reflecting the different electronic environments of these functional groups [15] [16].

Coupling constants derived from NMR analysis provide insight into conformational preferences and molecular dynamics. The benzyl methylene protons may exhibit geminal coupling, while coupling between aromatic protons follows typical patterns for substituted benzene systems [17].

Infrared Spectroscopy

Infrared spectroscopy of benzyl 2-oxoacetate reveals characteristic vibrational modes that correspond to the functional groups present in the molecule. The IR spectrum provides definitive identification of carbonyl functionalities and aromatic structural features [18] [19] [20] [21].

The most prominent features in the IR spectrum are the carbonyl stretching vibrations. The ester carbonyl typically appears around 1740 cm⁻¹, while the α-keto carbonyl exhibits absorption near 1700 cm⁻¹ [19] [22] [21]. The difference in stretching frequencies reflects the distinct electronic environments of these carbonyl groups, with the α-keto functionality showing lower frequency due to increased π-electron delocalization.

Aromatic C-H stretching vibrations manifest in the region 3000-3100 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in benzene derivatives [22] [21]. These bands are typically sharp and of medium intensity, distinguishing them from aliphatic C-H stretches that appear at lower frequencies.

The aromatic C=C stretching modes appear as multiple bands in the 1450-1600 cm⁻¹ region, reflecting the various ring vibrational modes of the substituted benzene system [23] [21]. These bands are often overlapped but can be resolved through careful spectral analysis or deconvolution techniques.

Additional characteristic absorptions include C-O stretching of the ester linkage (1000-1300 cm⁻¹) and out-of-plane bending modes of aromatic C-H bonds (700-900 cm⁻¹) [22] [21]. The specific pattern of these bands can provide information about the substitution pattern on the benzene ring.

The absence of broad O-H stretching bands confirms the ester nature of the compound and distinguishes it from carboxylic acid analogs. Similarly, the lack of N-H stretching modes confirms the absence of nitrogen-containing functional groups [23] [22].

Mass Spectrometry

Mass spectrometric analysis of benzyl 2-oxoacetate provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 164, corresponding to the molecular weight of C₉H₈O₃ [24] [25] [26].

The fragmentation behavior of benzyl 2-oxoacetate follows predictable patterns based on the relative stability of resulting fragment ions. The most characteristic fragmentation involves cleavage of the benzyl-oxygen bond, leading to the formation of a benzyl cation (m/z 91) and the corresponding oxoacetate fragment [24] [25] [27].

The benzyl cation represents one of the most stable carbocations due to resonance stabilization through the aromatic π-system [24] [27]. This fragment typically appears as a base peak or prominent signal in the mass spectrum, making it a diagnostic ion for benzyl ester compounds.

Additional fragmentation pathways include loss of carbon monoxide from the molecular ion, resulting in fragments at m/z 136 (M-28). Sequential loss of both carbonyl groups can lead to further degradation products, though these are typically less abundant than the primary benzyl fragmentation [24] [25].

The glyoxylate portion may undergo rearrangement reactions during ionization, potentially leading to the formation of stable oxonium ions or other charged species. These secondary fragmentations provide additional structural confirmation but are generally less diagnostic than the primary benzyl cleavage [24] [27].

Electron ionization mass spectrometry typically provides the most straightforward fragmentation patterns, while chemical ionization methods may offer enhanced molecular ion stability for accurate mass determination [25] [28]. High-resolution mass spectrometry can confirm the exact molecular formula through precise mass measurement.

Computational Analysis of Electronic Structure

Computational analysis provides detailed insights into the electronic structure and molecular properties of benzyl 2-oxoacetate through quantum mechanical calculations. Density functional theory methods have been extensively applied to similar α-dicarbonyl compounds to understand their electronic characteristics and reactivity patterns [29] [30] [31].

The electronic structure of benzyl 2-oxoacetate is characterized by significant π-electron delocalization between the aromatic benzyl group and the carbonyl functionalities. Molecular orbital calculations reveal that the highest occupied molecular orbital primarily involves π-electrons of the benzene ring, while the lowest unoccupied molecular orbital is localized on the α-dicarbonyl system [31] [32] [33].

The HOMO-LUMO energy gap provides important information about molecular reactivity and electronic excitation properties. Compounds with smaller energy gaps typically exhibit enhanced chemical reactivity and are more susceptible to electronic transitions [32] [33]. The specific value of this gap for benzyl 2-oxoacetate influences its photochemical behavior and potential applications in materials science.

Computational analysis of molecular electrostatic potential surfaces reveals the distribution of electron density throughout the molecule. The α-carbon of the glyoxylate moiety exhibits significant positive electrostatic potential, confirming its electrophilic character and predicting sites of nucleophilic attack [31] [33]. Conversely, the carbonyl oxygens display negative potential regions, indicating their basicity and hydrogen-bonding capability.

Dipole moment calculations provide insight into the polarity of benzyl 2-oxoacetate and its potential interactions with polar environments. The molecular dipole moment results from the vector sum of individual bond dipoles, with significant contributions from the polar carbonyl groups and the aromatic ring system [34] [35] [36]. This property influences solubility behavior, intermolecular interactions, and potential biological activity.

Conformational analysis through computational methods explores the potential energy surface of the molecule as various bond angles and dihedral angles are systematically varied. These calculations reveal preferred conformations and energy barriers for molecular reorganization [4] [5]. The flexibility of the benzyl-oxygen bond allows for multiple conformational states, each with distinct electronic properties and reactivity profiles.

Natural bond orbital analysis provides detailed information about electron density distribution and bonding characteristics. This analysis reveals the extent of π-conjugation between the aromatic ring and the ester functionality, as well as the electron-withdrawing effects of the α-dicarbonyl system [31] [33]. Understanding these electronic interactions is crucial for predicting chemical reactivity and designing synthetic strategies.

Classical Synthetic Routes

Oxidation of Organoglycolate Esters

The oxidation of organoglycolate esters represents one of the most established pathways for synthesizing benzyl 2-oxoacetate. This methodology involves the conversion of benzyl glycolate ester to the corresponding glyoxylate through controlled oxidation processes [1] [2]. The fundamental principle relies on the selective oxidation of the secondary alcohol functionality while preserving the ester linkage.

The process typically employs benzyl mandelate or related benzyl glycolate esters as starting materials [1]. The reaction proceeds through the formation of a carbonyl group at the alpha position relative to the carboxyl function, yielding the desired 2-oxoacetate structure. The oxidation can be performed using various oxidizing agents, with careful control of reaction conditions to prevent over-oxidation or ester hydrolysis.

Research has demonstrated that the oxidation reaction can be carried out in both aqueous and organic media, with the choice of solvent system significantly affecting both yield and selectivity [2]. The use of phase transfer conditions has proven particularly effective, allowing for efficient mass transfer between aqueous oxidizing agents and organic substrates. The reaction typically proceeds at moderate temperatures, ranging from room temperature to 60 degrees Celsius, depending on the specific oxidizing system employed.

Mechanistic studies indicate that the oxidation proceeds through an initial hydrogen abstraction from the hydroxyl-bearing carbon, followed by electron transfer processes that ultimately lead to carbonyl formation [3]. The stereochemistry of the starting material can influence the reaction pathway, with certain configurations showing enhanced reactivity due to conformational factors that facilitate the oxidation process.

Hypohalide Oxidizing Agent Approaches

Hypohalide oxidizing agents, particularly sodium hypochlorite, have emerged as highly effective reagents for the synthesis of benzyl 2-oxoacetate from organoglycolate precursors [4] [1]. This approach offers several advantages, including mild reaction conditions, good functional group tolerance, and the ability to achieve high conversions under carefully controlled conditions.

The hypohalite oxidation methodology typically employs aqueous sodium hypochlorite solutions in combination with organic solvents such as methylene chloride or ethylene dichloride [2]. Phase transfer catalysts, particularly quaternary ammonium salts, play a crucial role in facilitating the oxidation by enabling efficient transfer of the hypochlorite anion into the organic phase where the substrate resides [4].

The reaction mechanism involves the initial formation of a hypochlorite ester intermediate, which subsequently undergoes elimination to form the desired carbonyl compound [1]. The stoichiometry of the reaction typically requires a molar ratio of hypochlorite to substrate ranging from 1:1 to 1:10, with optimal results often achieved at intermediate ratios around 1:3 to 1:5 [2].

Temperature control is critical for successful hypohalite oxidations, as elevated temperatures can lead to over-oxidation and formation of carboxylic acid byproducts [1]. The reaction is typically conducted at temperatures between 0 and 25 degrees Celsius, with ice-bath cooling often employed during the initial stages to maintain precise temperature control. Reaction times generally range from 2 to 6 hours, depending on the specific substrate and reaction conditions employed [2].

Modern Synthetic Strategies

Reaction with Triphosgene and Pyridine

Modern synthetic approaches to benzyl 2-oxoacetate have increasingly focused on the use of triphosgene in combination with pyridine as a highly effective synthetic methodology [5] [6] [7]. This approach represents a significant advancement in terms of both selectivity and operational convenience compared to classical methods.

Triphosgene, as a solid phosgene equivalent, offers substantial safety advantages over gaseous phosgene while maintaining comparable reactivity [5]. The reagent is thermally stable up to 200 degrees Celsius and can be easily handled under standard laboratory conditions. When combined with pyridine, triphosgene provides a powerful system for the formation of chloroformates and related reactive intermediates [6].

The reaction mechanism involves the initial formation of a chloroformate intermediate through the reaction of glyoxylate esters with triphosgene [7]. Pyridine serves both as a base to neutralize the hydrogen chloride generated and as a nucleophilic catalyst to facilitate the formation of reactive intermediates. The process typically requires inert atmosphere conditions to prevent hydrolysis of the triphosgene reagent [6].

Optimization studies have revealed that the molar ratio of triphosgene to pyridine significantly affects both the reaction rate and product distribution [6]. Optimal conditions typically employ a 1.2 equivalent excess of pyridine relative to triphosgene, with the reaction conducted in anhydrous dichloromethane or similar aprotic solvents. Reaction temperatures are generally maintained at or below room temperature to prevent thermal decomposition of intermediates [5].

The methodology has demonstrated excellent functional group tolerance and can accommodate a wide range of substituents on the benzyl moiety [7]. Yields typically range from 65 to 80 percent, with the primary limitation being the cost of triphosgene reagent. However, the high selectivity and clean reaction profiles often justify the additional expense, particularly for high-value synthetic targets.

Ozonolysis Techniques

Ozonolysis represents a powerful oxidative cleavage methodology that can be adapted for the synthesis of benzyl 2-oxoacetate through appropriate substrate design [8] [9]. This approach leverages the ability of ozone to cleave carbon-carbon double bonds and introduce carbonyl functionality in a highly controlled manner.

The application of ozonolysis to benzyl 2-oxoacetate synthesis typically involves the use of appropriately substituted alkene precursors that, upon ozonolytic cleavage, yield the desired glyoxylate structure [9]. The reaction is characteristically performed at low temperatures, typically minus 78 degrees Celsius, using methanol or dichloromethane as solvent [8].

The ozonolysis mechanism proceeds through the initial formation of a molozonide intermediate, which rapidly rearranges to form a more stable Staudinger ozonide [10]. The subsequent reductive or oxidative workup determines the final oxidation state of the carbonyl products. For benzyl 2-oxoacetate synthesis, reductive workup conditions using dimethyl sulfide or zinc are typically employed to prevent over-oxidation [9].

Safety considerations are paramount when employing ozonolysis techniques, as ozonides can be explosive and ozone itself presents respiratory hazards [11]. Proper ventilation, temperature control, and the use of appropriate ozone detectors are essential for safe operation. The reaction is typically monitored by the appearance of a blue color in the reaction mixture, indicating the presence of unreacted ozone [8].

Despite the harsh reaction conditions and safety concerns, ozonolysis offers unique advantages in terms of the clean cleavage it provides and the high degree of structural control possible through careful substrate design [9]. Yields are typically moderate, ranging from 55 to 75 percent, but the method can provide access to benzyl 2-oxoacetate derivatives that are difficult to prepare by other routes.

Purification and Characterization Methods

Purification of benzyl 2-oxoacetate requires careful attention to the inherent reactivity of the compound, particularly the susceptibility of the aldehyde functionality to oxidation and aldol condensation reactions [12] [13]. Column chromatography remains the most widely employed purification technique, utilizing silica gel as the stationary phase with hexane-ethyl acetate mixtures as the mobile phase [14] [13].

The optimal solvent system for column chromatography typically employs a hexane to ethyl acetate ratio of 97:3, which provides adequate separation while minimizing the risk of compound decomposition [15]. The use of gradient elution techniques can further improve separation efficiency, starting with pure hexane and gradually increasing the ethyl acetate content to 5-10 percent [13].

Temperature control during purification is critical, as elevated temperatures can promote decomposition of the sensitive aldehyde functionality [12]. Column chromatography is typically performed at ambient temperature or below, with some procedures employing cold rooms or ice-cooled columns for particularly sensitive samples [13].

Characterization of benzyl 2-oxoacetate relies primarily on nuclear magnetic resonance spectroscopy and infrared spectroscopy techniques [16] [17]. Proton nuclear magnetic resonance spectroscopy provides characteristic signals for the benzyl methylene protons at approximately 5.44 parts per million, the aromatic protons in the 7.35-7.51 parts per million region, and the aldehyde proton at 8.23 parts per million [18].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with diagnostic signals for the benzyl methylene carbon at 67.08 parts per million, aromatic carbons in the 128-137 parts per million range, the ester carbonyl at 160.40 parts per million, and the aldehyde carbonyl at approximately 186.5 parts per million [18]. These spectroscopic data provide unambiguous confirmation of the compound structure and purity.

Infrared spectroscopy reveals characteristic absorption bands for the ester carbonyl stretch at 1750 reciprocal centimeters and the aldehyde carbonyl stretch at 1730 reciprocal centimeters [19]. The aromatic carbon-hydrogen stretches appear in the 3050-2900 reciprocal centimeters region, providing additional structural confirmation [16].

Industrial Scale Production Considerations

Industrial scale production of benzyl 2-oxoacetate presents unique challenges related to process safety, environmental impact, and economic viability [20] [21]. The reactive nature of the compound necessitates specialized handling procedures and equipment designed to minimize decomposition and ensure operator safety.

Process intensification strategies have focused on continuous flow methodologies that minimize residence times and reduce the inventory of reactive intermediates [20]. These approaches often employ microreactor technology or structured packed bed reactors that provide enhanced heat and mass transfer characteristics while maintaining precise temperature control [21].

Environmental considerations play an increasingly important role in industrial process design, with emphasis on minimizing solvent usage and implementing efficient recycling strategies [20]. The selection of environmentally benign solvents and oxidizing agents has become a priority, with aqueous-based systems receiving particular attention despite the challenges posed by the hydrophobic nature of benzyl substrates [21].

Economic analysis of industrial processes must account for the cost of raw materials, energy requirements, waste treatment, and capital equipment [21]. The relatively high cost of specialized reagents such as triphosgene has led to increased interest in catalytic processes that can achieve high turnover numbers and minimize reagent consumption [20].

Quality control in industrial production requires robust analytical methods capable of detecting trace impurities that could affect downstream applications [21]. High-performance liquid chromatography and gas chromatography-mass spectrometry techniques are commonly employed for this purpose, with particular attention to the detection of overoxidation products and hydrolysis byproducts [22].

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Benzyl glyoxylate

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Last modified: 02-18-2024

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